Cas no 2090-82-6 (Phenolphthaleindiphosphate)
Phenolphthaleindiphosphate structure
Product Name:Phenolphthaleindiphosphate
CAS-nummer:2090-82-6
MF:C20H16O10P2
MW:478.282567977905
CID:42444
PubChem ID:74975
Update Time:2025-10-20
Phenolphthaleindiphosphate Chemische en fysische eigenschappen
Naam en identificatie
-
- Phenolphthalein diphosphate
- [4-[3-oxo-1-(4-phosphonooxyphenyl)-2-benzofuran-1-yl]phenyl] dihydrogen phosphate
- PHENOLPHTHALEIN DIPHOSPHATE TETRASODIUM SALT
- (3-oxo-1,3-dihydro-2-benzofuran-1,1-diyl)dibenzene-4,1-diyl bis[dihydrogen(phosphate)]
- (Parent)
- EINECS 218-241-7
- Phenolphthalein phosphate
- Phenolphthaleindiphosphate (6CI)
- Phenolphthalein, bis(dihydrogen phosphate) (7CI,8CI)
- 1(3H)-Isobenzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]-
- (4-(3-OXO-1-(4-PHOSPHONOOXYPHENYL)-2-BENZOFURAN-1-YL)PHENYL) DIHYDROGEN PHOSPHATE
- 3,3-BIS(4-(PHOSPHONOOXY)PHENYL)-1(3H)-ISOBENZOFURANONE
- (E)-(4,4-Dibromobuta-1,3-dienyl)benzene
- 1(3H)-Isobenzofuranone, 3,3-bis(4-(phosphonooxy)phenyl)-
- UNII-YHR6QWU6MK
- 2090-82-6
- (3-Oxo-1,3-dihydroisobenzofuran-1,1-diyl)bis(4,1-phenylene)bis(dihydrogenphosphate)
- (4-{3-oxo-1-[4-(phosphonooxy)phenyl]-1,3-dihydro-2-benzofuran-1-yl}phenoxy)phosphonic acid
- YHR6QWU6MK
- (3-Oxo-1,3-dihydroisobenzofuran-1,1-diyl)bis(4,1-phenylene) bis(dihydrogen phosphate)
- SCHEMBL2540464
- DTXSID6062171
- DTXCID5036397
- phenolphthalein diphosphate, tetrasodium salt
- WMDDNKROYKCDJC-UHFFFAOYSA-N
- 218-241-7
- Phenolphthaleindiphosphate
-
- MDL: MFCD00066370
- Inchi: 1S/C20H16O10P2/c21-19-17-3-1-2-4-18(17)20(28-19,13-5-9-15(10-6-13)29-31(22,23)24)14-7-11-16(12-8-14)30-32(25,26)27/h1-12H,(H2,22,23,24)(H2,25,26,27)
- InChI-sleutel: WMDDNKROYKCDJC-UHFFFAOYSA-N
- LACHT: P(=O)(O)(O)OC1C=CC(=CC=1)C1(C2C=CC(=CC=2)OP(=O)(O)O)C2C=CC=CC=2C(=O)O1
Berekende eigenschappen
- Exacte massa: 478.02200
- Monoisotopische massa: 478.022
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 4
- Aantal waterstofbondacceptatoren: 10
- Zware atoomtelling: 32
- Aantal draaibare bindingen: 6
- Complexiteit: 731
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: none
- XLogP3: none
- Topologisch pooloppervlak: 160A^2
Experimentele eigenschappen
- Kleur/vorm: 浅黄色结晶性粉末
- Dichtheid: 1.671
- Smeltpunt: 198 ºC
- Kookpunt: 762.1 °C at 760 mmHg
- Vlampunt: 414.7 °C
- Waterverdelingscoëfficiënt: 可忽略
- PSA: 179.44000
- LogboekP: 3.09190
- Oplosbaarheid: 微溶于水
Phenolphthaleindiphosphate Beveiligingsinformatie
- WGK Duitsland:3
- Code gevarencategorie: S24/25:防止皮肤和眼睛接触。
- Veiligheidsinstructies: S24/25
-
Identificatie van gevaarlijk materiaal:
- Veiligheidstermijn:S24/25
- Opslagvoorwaarde:−20°C
Phenolphthaleindiphosphate Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TRC | P229550-1g |
Phenolphthaleindiphosphate |
2090-82-6 | 1g |
$ 215.00 | 2022-06-03 | ||
| TRC | P229550-2.5g |
Phenolphthaleindiphosphate |
2090-82-6 | 2.5g |
$ 325.00 | 2022-06-03 | ||
| TRC | P229550-5g |
Phenolphthaleindiphosphate |
2090-82-6 | 5g |
$ 705.00 | 2022-06-03 |
Phenolphthaleindiphosphate Gerelateerde literatuur
-
Pallavi Chandwadkar,Hari Sharan Misra,Celin Acharya Metallomics 2018 10 1078
-
M. A. Desai,P. Vadgama Analyst 1991 116 1113
-
Naoko Tanaka,Zulfiqar Hasan,Aloysius F. Hartog,Teunie van Herk,Ron Wever Org. Biomol. Chem. 2003 1 2833
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